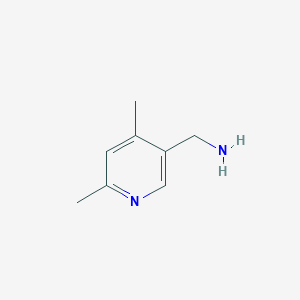

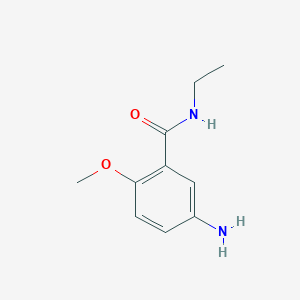

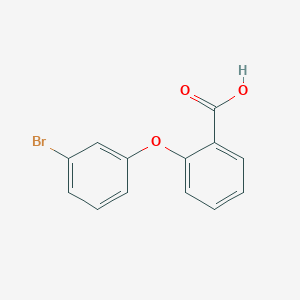

![molecular formula C13H14N6O2 B1437701 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine CAS No. 1188305-07-8](/img/structure/B1437701.png)

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a pyrazole ring with an N-methyl group . These functional groups are common in many pharmaceuticals and materials science applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrazole rings suggests that this compound likely has a planar region. The methoxyphenyl group could contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxadiazole and pyrazole rings might participate in electrophilic substitution reactions. The N-methyl group could potentially undergo oxidation or deprotonation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methoxyphenyl group could impact its solubility in different solvents .Applications De Recherche Scientifique

Antibacterial Activity

Compounds with structures similar to 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine have been synthesized and characterized for their antibacterial activity. A specific compound, 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, was found to exhibit significant antibacterial activity against a range of bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

Insecticidal Activity

Novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activities. These compounds, particularly 3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, displayed notable insecticidal activity against the diamondback moth (Plutella xylostella). The relationship between the structure and insecticidal activity was also examined, providing insights into how structural variations affect biological activity (Qi et al., 2014).

Antibacterial and Antifungal Properties

Synthetic efforts have also led to the development of novel compounds with a core structure similar to 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine, demonstrating antibacterial and potentially antifungal properties. For instance, S-substituted oxadiazole derivatives were synthesized and showed promising antibacterial activity. The synthesized structures were also subjected to docking studies to understand their interaction with biological targets like 14-α-demethylase lanosterol, indicating their potential in antifungal activity studies (Aghekyan et al., 2020; Fedotov et al., 2022).

Potential in Tumor Inhibition and Pharmacological Studies

A variety of compounds with structural similarities have been evaluated for their anti-tumor, antioxidant, analgesic, and anti-inflammatory actions. One study showed that certain novel derivatives had a binding affinity to multiple biological targets, suggesting a broad spectrum of potential pharmacological applications. Compounds exhibited moderate inhibitory effects in various assays, underscoring their potential as lead compounds in drug development (Faheem, 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to targetSignal Transducer and Activator of Transcription 3 (STAT3) and Phosphodiesterase-4 (PDE4) . These proteins play crucial roles in inflammatory responses and respiratory disorders, respectively .

Mode of Action

For instance, certain compounds inhibit the activation of STAT3, thereby attenuating pro-inflammatory responses . Similarly, some compounds act as selective inhibitors of PDE4, suppressing the activity of several pro-inflammatory and immune cells .

Biochemical Pathways

For example, the inhibition of STAT3 can affect various downstream signaling pathways involved in inflammation . Similarly, the inhibition of PDE4 can affect cyclic AMP (cAMP) levels, thereby influencing various cellular functions .

Pharmacokinetics

Similar compounds have been found to exhibit good drug-likeness and admet properties . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to exert potent anti-inflammatory effects both in vitro and in vivo . These effects are primarily due to the inhibition of their targets, leading to the suppression of pro-inflammatory responses .

Orientations Futures

Propriétés

IUPAC Name |

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c1-15-12-9(10(14)17-18-12)13-16-11(19-21-13)7-3-5-8(20-2)6-4-7/h3-6H,1-2H3,(H4,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHQAJAAHVPWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

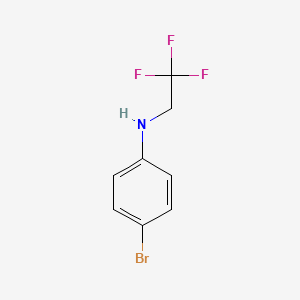

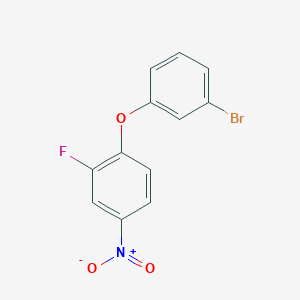

![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)

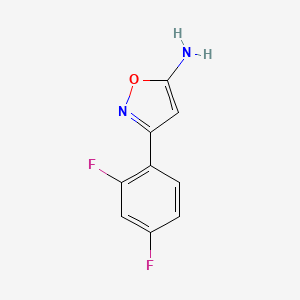

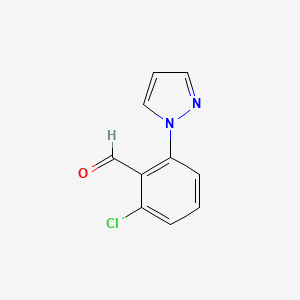

![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)

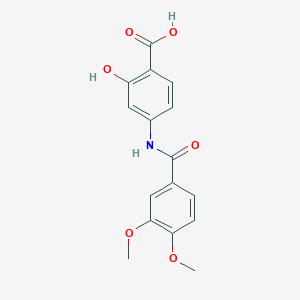

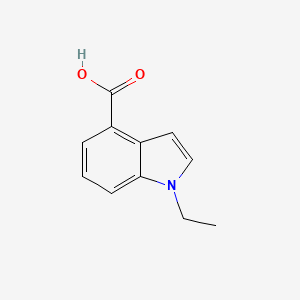

![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)

![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)